Bcr-abl-IN-4 is classified as a tyrosine kinase inhibitor. It was synthesized as part of research into new therapeutic agents that can overcome resistance mechanisms seen in CML. The compound belongs to a class of inhibitors that are specifically designed to target the ATP-binding site of the Bcr-Abl protein, effectively blocking its function.
The synthesis of Bcr-abl-IN-4 involves several key steps:
For example, one synthesis pathway described involves a condensation reaction followed by hydrolysis, leading to the formation of the desired thiazolamide-benzamide derivatives that exhibit potent Bcr-Abl inhibitory activity .
The molecular structure of Bcr-abl-IN-4 features a thiazolamide core linked to a benzamide moiety. The specific arrangement of functional groups is crucial for its inhibitory activity against the Bcr-Abl protein.
Key structural data includes:
Bcr-abl-IN-4 undergoes various chemical reactions during its synthesis and when interacting with biological targets:
These reactions are critical for both the synthesis and mechanism of action of Bcr-abl-IN-4.
The mechanism by which Bcr-abl-IN-4 exerts its effects involves:
Data from studies indicate that compounds like Bcr-abl-IN-4 can significantly reduce cell viability in resistant CML cell lines .
Bcr-abl-IN-4 exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's formulation and delivery methods in therapeutic applications.
Bcr-abl-IN-4 has significant potential applications in:
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3